2,5-Dimethoxy-4-methylthiophenethylamine hydrochloride

Overview

Description

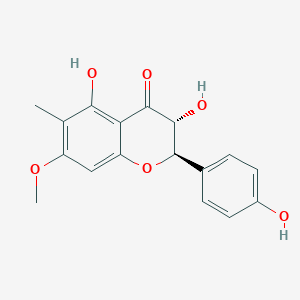

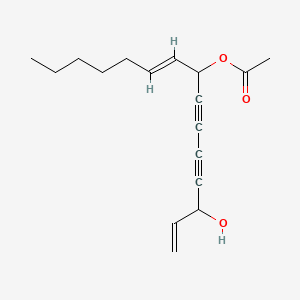

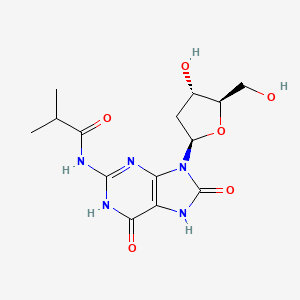

2C-T belongs to the class of compounds known as phenethylamines. It is the 4-methylthio analogue of 2C-O and a positional isomer of mescaline. Structurally, it is the 2C analog of Aleph. The systematic name for this chemical is 2-(2,5-dimethoxy-4-(methylthio)phenyl)ethanamine . On the street, it is sometimes sold under names like 2C-D or 2C-M .

Synthesis Analysis

- Reduction : Finally, α-amino-2,5-dimethoxyacetophenone undergoes reduction to produce 2,5-dimethoxyphenethylamine (2C-T) .

Molecular Structure Analysis

The molecular formula of 2C-T is C₁₁H₁₇NO₂S , with a molecular weight of approximately 195.258 Da. Its systematic IUPAC name is 2-(2,5-dimethoxy-4-(methylthio)phenyl)ethanamine .

Scientific Research Applications

Metabolism in Rats : Kanamori et al. (2007) studied the in vivo metabolism of a structurally similar compound, 2,5-dimethoxy-4-propylthiophenethylamine (2C-T-7), in rats. They found that sulfoxidation, sulfone formation, hydroxylation, and S-depropylation followed by methylation were major metabolic pathways in rats (Kanamori et al., 2007).

Postmortem Identification and Quantitation : Curtis et al. (2003) described the development of a quantitative method for detecting 2,5-dimethoxy-4-n-propylthiophenethylamine (2C-T-7) in postmortem samples. This study highlights the forensic significance of these compounds (Curtis et al., 2003).

Neurotoxicity in Cultured Neurons : Asanuma et al. (2020) evaluated the neurotoxicity of psychoactive 2,5-dimethoxy-substituted phenethylamines, including 2C-T-7, in monoaminergic neurons. They found that these compounds induced severe neurotoxicity in both dopaminergic and serotonin-containing neurons (Asanuma et al., 2020).

Detection in Hair : Nieddu et al. (2015) developed a method for detecting illicit phenethylamines, including 2,5-dimethoxy-4-n-propylthiophenethylamine (2C-T-7), in hair. This method has applications in forensic and toxicological investigations (Nieddu et al., 2015).

Urinary Excretion Profiles in Rats : Kanamori et al. (2016) investigated the urinary metabolic profiles of 2,5-dimethoxy-4-alkylthiophenethylamine analogs in rats, which is crucial for understanding the drug's excretion and potential toxicological impacts (Kanamori et al., 2016).

Hallucinogen-like Actions : Fantegrossi et al. (2005) examined the effects of 2,5-dimethoxy-4-(n)-propylthiophenethylamine (2C-T-7) in vivo, revealing its hallucinogen-like actions and its affinity for 5-HT2A and 5-HT2C receptors, which are relevant to its psychoactive properties (Fantegrossi et al., 2005).

Mechanism of Action

Target of Action

The primary target of 2,5-Dimethoxy-4-methylthiophenethylamine hydrochloride, also known as 2C-T, is the 5-HT 2A serotonin receptor in the brain . This receptor plays a crucial role in the regulation of mood, anxiety, schizophrenia, and consciousness .

Mode of Action

2C-T interacts with its target, the 5-HT 2A serotonin receptor, by acting as an agonist . This means it binds to this receptor and activates it, which can lead to various physiological responses . This mechanism of action is shared by all hallucinogenic tryptamines and phenethylamines .

Biochemical Pathways

Given its mechanism of action, it is likely that it impacts theserotonergic pathways in the brain, which are involved in mood regulation and perception .

Pharmacokinetics

Like other psychoactive substances, it is likely absorbed into the bloodstream, distributed throughout the body, metabolized in the liver, and eliminated through the kidneys .

Result of Action

The activation of the 5-HT 2A serotonin receptor by 2C-T results in hallucinogenic and entheogenic effects . These effects are similar to those produced by mescaline and MDMA, and can last up to six hours .

properties

IUPAC Name |

2-(2,5-dimethoxy-4-methylsulfanylphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2S.ClH/c1-13-9-7-11(15-3)10(14-2)6-8(9)4-5-12;/h6-7H,4-5,12H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMLQBDIAGNIIJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1CCN)OC)SC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20815633 | |

| Record name | 2-[2,5-Dimethoxy-4-(methylsulfanyl)phenyl]ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20815633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61638-10-6 | |

| Record name | 2,5-Dimethoxy-4-methylthiophenethylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061638106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[2,5-Dimethoxy-4-(methylsulfanyl)phenyl]ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20815633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2C-T HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3W0K167ZA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(1-Oxo-7-phenylheptyl)amino]-(4R)-octanoic acid](/img/structure/B592788.png)

![1(2H)-Naphthalenone, 3,4-dihydro-2-(3-methyl-2-buten-1-yl)-4-[(methylthio)methoxy]-, (2R,4S)-rel-](/img/structure/B592790.png)

![N-cyclopropyl-8-[3-hydroxy-5-(2-methyloctan-2-yl)phenoxy]octanamide](/img/structure/B592808.png)